molecular formula C19H26BrNO B1665209 Alentemol hydrobromide CAS No. 112892-81-6

Alentemol hydrobromide

Cat. No.: B1665209
CAS No.: 112892-81-6
M. Wt: 364.3 g/mol
InChI Key: FWRWEZVGVJKNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alentemol hydrobromide (CAS: 112892-81-6) is a dopamine receptor agonist with the molecular formula C₁₉H₂₅NO·HBr and a molar mass of 364.324 g/mol . It is classified as an antipsychotic agent, though its exact therapeutic niche remains distinct from typical dopamine agonists used in Parkinson’s disease. Structurally, it is the hydrobromide salt of alentemol, a phenalenol derivative with a dipropylamino substituent .

Properties

CAS No.

112892-81-6

Molecular Formula

C19H26BrNO

Molecular Weight

364.3 g/mol

IUPAC Name

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide

InChI

InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H

InChI Key

FWRWEZVGVJKNMU-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br

Canonical SMILES

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br

Appearance

Solid powder

Other CAS No.

121514-27-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide
alentamol
alentamol hydrobromide, (+)-isomer
alentamol hydrobromide, (-)-isomer
U 66444B
U 68552B
U 68553B

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alentemol hydrobromide involves the reaction of 1H-phenalen-5-ol with dipropylamine under specific conditions to form the desired product. The reaction typically requires a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Alentemol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Alentemol hydrobromide exerts its effects by selectively binding to presynaptic dopamine receptors, inhibiting the release of dopamine. This action reduces dopaminergic activity, which is beneficial in conditions characterized by excessive dopamine release. The compound’s mechanism involves modulation of the dopaminergic pathways, particularly in the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Dopamine Agonists

The following table compares alentemol hydrobromide with structurally or functionally related dopamine agonists, emphasizing molecular properties, indications, and pharmacological profiles:

Compound Molecular Formula Molecular Weight (g/mol) Indication Salt Form Key Research Findings
This compound C₁₉H₂₅NO·HBr 364.324 Antipsychotic Hydrobromide Dopamine agonist; potential adjunctive use in psychosis management .
Bromocriptine Mesylate C₃₂H₄₀BrN₅O₅·CH₄O₃S ~750.70 Parkinson’s, Hyperprolactinemia Mesylate Ergot-derived; long half-life; associated with fibrosis risk .
Fenoldopam Mesylate C₁₆H₁₆ClNO₃·CH₄O₃S ~401.88 Hypertensive emergencies Mesylate Rapid vasodilation via peripheral D1 receptors; short duration .
Naxagolide Hydrochloride C₁₅H₁₈ClNO₂·HCl ~316.23 Parkinson’s (discontinued) Hydrochloride Selective D2 agonist; halted due to efficacy limitations in trials .
Pergolide Mesylate C₁₉H₂₆N₂S·CH₄O₃S ~410.55 Parkinson’s (withdrawn) Mesylate Linked to cardiac valvulopathy; restricted use in multiple regions .

Key Observations:

Structural and Salt Differences: this compound’s phenalenol backbone distinguishes it from ergot-derived agents like bromocriptine. The hydrobromide salt may enhance solubility for oral administration compared to mesylate or hydrochloride salts . Salt Impact: Mesylate salts (e.g., bromocriptine) often improve stability, while hydrobromide salts (e.g., alentemol, dextromethorphan) are favored for their dissolution profiles .

Therapeutic Divergence: Most dopamine agonists target Parkinson’s disease or hyperprolactinemia. D3) .

Clinical and Safety Profiles: Unlike pergolide or bromocriptine, alentemol lacks reported associations with fibrosis or cardiac complications, though clinical data is sparse . Fenoldopam’s indication for hypertension underscores the diversity in dopamine agonist applications, contrasting with alentemol’s CNS focus .

Biological Activity

Alentemol hydrobromide, a selective dopamine autoreceptor agonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{19}H_{26}BrN
  • Molecular Weight : 364.3 g/mol
  • CAS Number : 112892-81-6

This compound is synthesized through the reaction of 1H-phenalen-5-ol with dipropylamine in the presence of hydrobromic acid, forming the hydrobromide salt. This synthesis can be scaled up for industrial production while maintaining strict control over reaction conditions to ensure purity and yield.

This compound primarily acts by selectively binding to presynaptic dopamine receptors, inhibiting dopamine release. This modulation of dopaminergic activity is particularly beneficial in conditions characterized by excessive dopamine release, such as schizophrenia and Parkinson's disease.

Biological Activity Overview

The biological activity of this compound has been studied extensively in preclinical models. Key findings include:

  • Dopamine Release Inhibition : Alentemol inhibits amphetamine-stimulated motor activity in animal models, indicating its potential to modulate hyperdopaminergic states.
  • Hypothermic Effects : Preclinical studies have shown that the compound can induce hypothermia, further supporting its influence on dopaminergic pathways.
  • Potential Antipsychotic Properties : Given its action on dopamine receptors, it is being investigated for its efficacy as an antipsychotic agent.

Research Findings and Case Studies

Several studies have highlighted the pharmacological profile of this compound:

Study TypeFindings
Preclinical Trials Demonstrated inhibition of amphetamine-induced locomotion in rodents, suggesting antipsychotic potential.
Pharmacological Studies Showed selective binding to dopamine autoreceptors with significant effects on neurotransmitter release dynamics.
Comparative Studies Compared to other dopamine agonists, alentemol exhibited a unique profile that may reduce side effects commonly associated with traditional antipsychotics .

Clinical Implications

The implications of these findings are substantial for developing new treatments for psychiatric disorders:

  • Schizophrenia Treatment : By modulating dopamine levels, alentemol could provide a therapeutic avenue for managing symptoms without the severe side effects associated with current antipsychotics.
  • Research Model : Alentemol serves as a valuable model compound for studying dopamine receptor interactions and could aid in the development of new pharmaceuticals targeting these pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Alentemol hydrobromide
Reactant of Route 2
Alentemol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.